molecular formula C24H21N3O2S B4896040 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B4896040
M. Wt: 415.5 g/mol
InChI Key: QQQPCALYBMMOCC-UHFFFAOYSA-N
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Description

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its potent anticancer activity. However, there are also some limitations to its use. For example, it can be difficult to synthesize in large quantities, and it may have limited solubility in certain solvents, which can make it challenging to work with in the lab.

Future Directions

There are several potential future directions for research on 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is in the development of new drug formulations that can improve its solubility and bioavailability. Another potential direction is in the exploration of its activity against other types of cancer, as well as its potential use in combination with other anticancer drugs. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzylamine with 2-bromoacetophenone to form 2-(2-acetylphenylamino)benzylamine. This intermediate is then reacted with thiourea to form 2-(2-acetylphenylamino)benzylthiourea. Finally, the benzylthiourea is reacted with 2-methylphenylacetyl chloride to yield the desired product.

Scientific Research Applications

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-17-9-5-7-13-20(17)25-22(28)16-30-24-26-21-14-8-6-12-19(21)23(29)27(24)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQPCALYBMMOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide

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